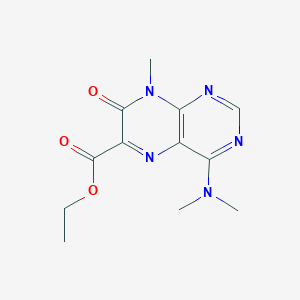
Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is a complex organic compound with a unique structure that includes a pteridine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of dimethylamine, ethyl acetoacetate, and other reagents in the presence of catalysts and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol .
Aplicaciones Científicas De Investigación
Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various chemical processes
Mecanismo De Acción
The mechanism of action of Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 4-(dimethylamino)benzoate: Shares a similar dimethylamino group but differs in its overall structure and applications.
4-(Dimethylamino)phenyl derivatives: These compounds have similar functional groups but different core structures.
Uniqueness
Ethyl 4-(dimethylamino)-8-methyl-7-oxo-7,8-dihydropteridine-6-carboxylate is unique due to its pteridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications that other similar compounds may not be suitable for .
Propiedades
Número CAS |
2046-68-6 |
|---|---|
Fórmula molecular |
C12H15N5O3 |
Peso molecular |
277.28 g/mol |
Nombre IUPAC |
ethyl 4-(dimethylamino)-8-methyl-7-oxopteridine-6-carboxylate |
InChI |
InChI=1S/C12H15N5O3/c1-5-20-12(19)8-11(18)17(4)10-7(15-8)9(16(2)3)13-6-14-10/h6H,5H2,1-4H3 |
Clave InChI |
QOPAWAGFCYGLOD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(N=CN=C2N(C)C)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



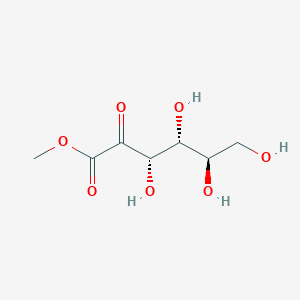
![3-(1H-benzotriazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B13735585.png)

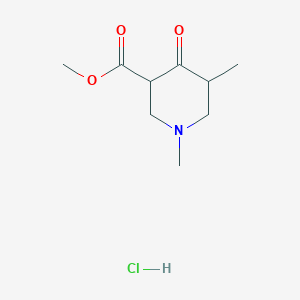
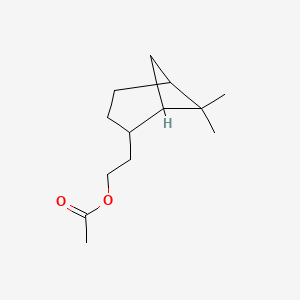
![Cobaltate(2-), [29H,31H-phthalocyanine-C,C-disulfonato(4-)-kappaN29,kappaN30,kappaN31,kappaN32]-, dihydrogen](/img/structure/B13735610.png)
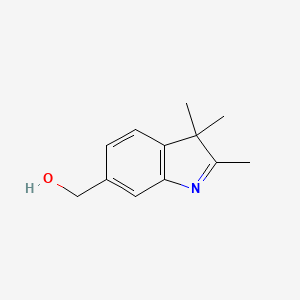
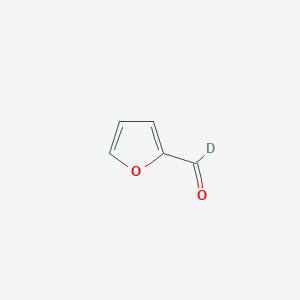
![1-[4,7-Dimethoxy-6-(2-morpholin-4-ium-4-ylethoxy)-1-benzofuran-5-yl]-3-phenylpropan-1-ol;2-hydroxy-2-oxoacetate](/img/structure/B13735619.png)

![(1S,4S)-2-Methyl-5-(methylsulfonyl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13735634.png)
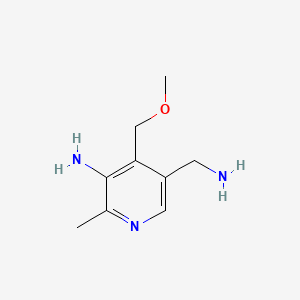
![6,6'-[Ethane-1,2-diylbis(azanediylmethanylylidene)]bis(2-methylcyclohexa-2,4-dien-1-one)](/img/structure/B13735645.png)
